3-Bromo-2-methoxyphenol CAS number and properties
3-Bromo-2-methoxyphenol CAS number and properties
An In-Depth Technical Guide to 3-Bromo-2-methoxyphenol: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Introduction
3-Bromo-2-methoxyphenol is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a functionalized phenol, it serves as a versatile building block for the construction of more complex molecular architectures. The strategic placement of the hydroxyl, methoxy, and bromo groups allows for a wide range of selective chemical transformations, making it a valuable intermediate in the synthesis of novel organic materials and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, predicted spectroscopic data for characterization, and a discussion of its reactivity and potential applications, grounded in established chemical principles.
Chemical Identity and Properties
The fundamental identity and physicochemical properties of 3-Bromo-2-methoxyphenol are crucial for its use in a laboratory setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques for characterization.
Identifiers and Structure
The unique arrangement of functional groups on the phenyl ring defines the reactivity of 3-Bromo-2-methoxyphenol.
Caption: Chemical structure of 3-Bromo-2-methoxyphenol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 88275-88-1 | [1][2][3] |
| Molecular Formula | C₇H₇BrO₂ | [1][3] |
| Molecular Weight | 203.03 g/mol | [3] |
| IUPAC Name | 3-bromo-2-methoxyphenol | [3] |
| Synonyms | 3-Bromo-2-methoxy-phenol, Phenol, 3-bromo-2-methoxy- | [1][4] |
| InChI Key | KCHTZHONAUQNTD-UHFFFAOYSA-N |[1][2] |
Physicochemical Properties
A summary of the key physical and computed properties is presented below. It is important to note that while experimental data for melting point is available, other properties like boiling point and solubility are not widely reported and are estimated based on structurally similar compounds.
Table 2: Physical and Chemical Properties
| Property | Value | Source/Notes |
|---|---|---|
| Physical Form | Solid below 35 °C, liquid above 36 °C | [1] |
| Melting Point | 35-36 °C | [1] |
| Boiling Point | Not experimentally reported. Estimated to be >250 °C at atmospheric pressure. Likely requires vacuum distillation. | Based on related compounds like 3-methoxyphenol (244 °C).[5] |
| Solubility | Not quantitatively reported. Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) and slightly soluble in water. | Inferred from chemical structure. |
| pKa | Not experimentally reported. Estimated to be ~9.5. | The electron-withdrawing bromine atom may slightly lower the pKa compared to 3-methoxyphenol (pKa 9.65).[6] |
| LogP (computed) | 2.2 | [3] |
| Storage | 4 °C, stored under nitrogen, away from light. |[1] |
Predicted Spectroscopic Analysis for Structural Verification
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the phenolic hydroxyl group.
-
Aromatic Region (δ 6.8-7.2 ppm): The three aromatic protons will appear as a complex multiplet system. Based on the substitution pattern, we expect to see a triplet (or doublet of doublets) for the proton at C4, and two doublets (or doublet of doublets) for the protons at C5 and C6.
-
Phenolic Proton (δ ~5.5-6.0 ppm): A broad singlet, whose chemical shift is dependent on concentration and solvent. This peak will be exchangeable with D₂O.
-
Methoxy Protons (δ ~3.9 ppm): A sharp singlet integrating to three protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule.
-
Aromatic Carbons (δ 100-160 ppm): Six signals are expected in this region. The carbon bearing the hydroxyl group (C1) and the carbon bearing the methoxy group (C2) will be the most downfield. The carbon attached to the bromine (C3) will be significantly upfield relative to an unsubstituted carbon due to the "heavy atom effect," likely appearing around δ 110-115 ppm.
-
Methoxy Carbon (δ ~56 ppm): A single peak corresponding to the methyl group of the methoxy substituent.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
O-H Stretch (3200-3500 cm⁻¹): A broad, strong absorption band characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic & Aliphatic) (2850-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methoxy C-H.
-
C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Several sharp to medium absorptions.
-
C-O Stretch (1000-1250 cm⁻¹): Strong bands corresponding to the aryl-ether and phenol C-O bonds.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will be critical for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a characteristic doublet of peaks of nearly equal intensity, one at m/z 202 (for ⁷⁹Br) and one at m/z 204 (for ⁸¹Br).
-
Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z 187/189, and potentially the loss of a CHO radical.
Synthesis and Manufacturing
The synthesis of 3-Bromo-2-methoxyphenol requires regioselective control. One documented laboratory-scale synthesis utilizes a Baeyer-Villiger oxidation as the key step.
Synthesis via Baeyer-Villiger Oxidation
This protocol starts from the commercially available 2-bromo-6-formyl-anisole. The core transformation involves the oxidation of an aldehyde to a formate ester, which is subsequently hydrolyzed to the target phenol.
Caption: Workflow for the synthesis of 3-Bromo-2-methoxyphenol.
Detailed Experimental Protocol: [7]
-
Reaction Setup: A solution of 2-bromo-6-formyl-anisole (1.0 eq) in dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask.
-
Buffering: Sodium dibasic phosphate (Na₂HPO₄) is added as a buffer. Expertise & Experience: The Baeyer-Villiger oxidation is sensitive to pH. The buffer prevents the strongly acidic trifluoroacetic acid byproduct from causing undesired side reactions.
-
Oxidation: Trifluoroperacetic acid, a powerful oxidant, is added to the mixture. The reaction is stirred overnight at room temperature. Causality: The peroxyacid attacks the carbonyl carbon of the aldehyde, forming a "Criegee intermediate." The hydrogen atom then migrates preferentially, inserting an oxygen atom between the carbonyl carbon and the hydrogen, yielding a formate ester.[1][8][9]
-
Workup: The reaction is quenched by the addition of 10% aqueous sodium carbonate. Diethyl ether is added, and the mixture is stirred for 1.5 hours to ensure complete hydrolysis of the intermediate formate ester.
-
Purification: The layers are separated. The organic layer is extracted with 1 N aqueous sodium hydroxide. Trustworthiness: This step is self-validating. Only the desired phenolic product will be deprotonated by the strong base and move into the aqueous layer, effectively separating it from non-acidic impurities.
-
Isolation: The basic aqueous extracts are combined and re-acidified (e.g., with 2N HCl) to a pH of ~2, causing the phenol to precipitate or oil out.
-
Final Extraction: The acidified aqueous layer is extracted with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, 3-bromo-2-methoxyphenol.
Alternative Synthetic Strategies
While the Baeyer-Villiger route is documented, other strategies could be envisioned, such as the direct, regioselective bromination of 2-methoxyphenol (guaiacol). However, this reaction is notoriously difficult to control, often yielding the 4-bromo isomer as the major product due to steric hindrance from the methoxy group and electronic activation at the para position. Achieving the 3-bromo isomer would likely require a multi-step process involving protecting groups or a directed ortho-metalation strategy.
Chemical Reactivity and Applications in Drug Development
The utility of 3-Bromo-2-methoxyphenol lies in the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.
Reactivity at Functional Group Sites
-
Phenolic Hydroxyl Group: The acidic proton can be easily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation or O-acylation to form ethers and esters, respectively.
-
Aryl Bromide: The C-Br bond is a key site for transition metal-catalyzed cross-coupling reactions. This is arguably its most important feature for drug development, enabling the formation of C-C, C-N, and C-O bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with amines using a palladium catalyst to form arylamines.
-
Sonogashira Coupling: Reaction with terminal alkynes using palladium and copper catalysts to form aryl alkynes.
-
-
Aromatic Ring: The ring itself can undergo further electrophilic aromatic substitution, though the positions are heavily influenced by the existing directing groups.
Potential Applications in Medicinal Chemistry
While specific, large-scale applications of 3-Bromo-2-methoxyphenol are not widely documented, its structural motifs are present in various bioactive molecules. Aryl bromides and substituted phenols are common intermediates in the synthesis of kinase inhibitors, GPCR ligands, and other drug classes. For instance, related isomers like 4-bromo-2-methoxyphenol are used in the synthesis of Schiff base metal complexes with potential anticancer activity and are valuable intermediates for complex drug molecules.[10][11] The unique ortho-methoxy, meta-bromo substitution pattern of 3-Bromo-2-methoxyphenol makes it a valuable tool for creating sterically hindered and electronically tuned structures, which can be crucial for achieving target selectivity and favorable pharmacokinetic properties in drug candidates.
Safety, Handling, and Storage
Proper handling of 3-Bromo-2-methoxyphenol is essential to ensure laboratory safety.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
|---|---|---|---|
| Signal Word | - | Warning | [1] |
| Pictogram | GHS07 | [1] | |
| Hazard Statements | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| P280 | Wear protective gloves/eye protection/face protection. | [1] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |
Handling Protocol
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles at all times.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
Storage Protocol
-
Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 4 °C.[1]
-
Atmosphere: For long-term stability, storing under an inert atmosphere of nitrogen is recommended to prevent slow oxidation.[1]
Conclusion
3-Bromo-2-methoxyphenol is a synthetically valuable building block characterized by its trifunctional nature. While detailed experimental data on some of its properties remain sparse, its chemical identity is well-defined, and a reliable synthetic protocol exists. Its true potential is realized in its application as an intermediate, where the aryl bromide provides a handle for sophisticated cross-coupling reactions and the phenolic hydroxyl allows for classical functionalization. For researchers in drug discovery and materials science, 3-Bromo-2-methoxyphenol offers a unique substitution pattern for creating novel and complex molecular entities.
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